molecular formula C12H17NO2 B14836070 5-Cyclopropoxy-3-isopropoxy-2-methylpyridine

5-Cyclopropoxy-3-isopropoxy-2-methylpyridine

Cat. No.: B14836070
M. Wt: 207.27 g/mol
InChI Key: YJOBUPMPBVVGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-3-isopropoxy-2-methylpyridine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a methylpyridine ring, making it a unique structure in the field of organic chemistry.

Preparation Methods

The synthesis of 5-Cyclopropoxy-3-isopropoxy-2-methylpyridine can be achieved through various synthetic routes. One common method involves the use of cyclopropyl and isopropyl groups as starting materials, which are then subjected to specific reaction conditions to form the desired compound. The reaction typically involves the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the formation of the cyclopropoxy and isopropoxy groups on the pyridine ring .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

5-Cyclopropoxy-3-isopropoxy-2-methylpyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Cyclopropoxy-3-isopropoxy-2-methylpyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-isopropoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

5-Cyclopropoxy-3-isopropoxy-2-methylpyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5-cyclopropyloxy-2-methyl-3-propan-2-yloxypyridine

InChI

InChI=1S/C12H17NO2/c1-8(2)14-12-6-11(7-13-9(12)3)15-10-4-5-10/h6-8,10H,4-5H2,1-3H3

InChI Key

YJOBUPMPBVVGMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)OC2CC2)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.